molecular formula C16H12BrFN4O3S3 B2434193 2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1223836-61-0

2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2434193
CAS No.: 1223836-61-0
M. Wt: 503.38
InChI Key: DOMPJQSESRYBIM-UHFFFAOYSA-N
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Description

2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H12BrFN4O3S3 and its molecular weight is 503.38. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Molecular Structure

Studies on similar compounds have revealed insights into their crystal structures, showcasing folded conformations and intramolecular hydrogen bonding, which stabilize their structures. For instance, research on related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides highlighted their crystallographic characteristics, indicating potential for detailed molecular interaction studies (Subasri et al., 2016).

Antimicrobial Applications

Sulfonamide derivatives, including structures similar to the compound , have been synthesized and evaluated for their antimicrobial properties. One study synthesized novel heterocyclic compounds incorporating a sulfamoyl moiety and evaluated them as antimicrobial agents, showing promising results (Darwish et al., 2014).

Antiviral Research

Recent research into related molecules has explored their potential as antiviral agents, including against SARS-CoV-2. A study on a similar compound provided quantum chemical insight into its structure and suggested its potential as a novel antiviral molecule (Mary et al., 2020).

Drug Development and Inhibition Studies

Research into related compounds has also focused on their role as inhibitors for various enzymes or proteins, which is crucial for developing therapeutic agents. For instance, a study on dual thymidylate synthase and dihydrofolate reductase inhibitors provided insights into the design of potent drugs for cancer therapy (Gangjee et al., 2008).

Quantum Calculations and Molecular Docking

Quantum chemical studies and molecular docking analyses of similar molecules have been conducted to understand their interactions at the molecular level, which is essential for the rational design of new drugs. For example, a detailed analysis of a related molecule against COVID-19 via molecular docking showed promising results for antiviral potency (Mary et al., 2020).

Properties

IUPAC Name

2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN4O3S3/c17-12-5-6-14(27-12)28(24,25)11-7-20-16(22-15(11)19)26-8-13(23)21-10-3-1-9(18)2-4-10/h1-7H,8H2,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMPJQSESRYBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.